Androsterone
Description
Propriétés
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-HLUDHZFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036525 | |
| Record name | Androsterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Androsterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.012 mg/mL at 23 °C | |
| Record name | Androsterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-41-8 | |
| Record name | Androsterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androsterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | androsterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androsterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androsterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24W7J5D5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Androsterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 °C | |
| Record name | Androsterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’androsterone peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique la réduction de l’androstènedione à l’aide de borohydrure de sodium dans le méthanol, suivie d’une purification par recristallisation. Une autre méthode comprend la transformation microbienne des phytostérols à l’aide d’espèces de Mycolicibacterium, qui implique plusieurs étapes d’oxydation et de réduction .
Méthodes de production industrielle : La production industrielle d’this compound implique souvent la biotransformation de stérols végétaux. Ce procédé utilise des micro-organismes tels que Mycolicibacterium neoaurum pour convertir les phytostérols en this compound par une série de réactions enzymatiques. Le processus est optimisé pour un rendement et une pureté élevés, ce qui le rend adapté à une production à grande échelle .
Types de réactions :
Oxydation : L’this compound peut subir une oxydation pour former de l’androstènedione.
Réduction : Elle peut être réduite pour former du 5α-androstane-3α,17β-diol.
Substitution : L’this compound peut participer à des réactions de substitution, en particulier au niveau du groupe hydroxyle.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.
Réduction : Borohydrure de sodium ou hydrure de lithium et d’aluminium dans des solvants anhydres.
Substitution : Divers agents alkylants en conditions basiques.
Produits majeurs :
Oxydation : Androstènedione.
Réduction : 5α-androstane-3α,17β-diol.
Substitution : Dérivés d’this compound alkylés.
Applications De Recherche Scientifique
Physiological Roles of Androsterone
This compound is primarily produced in the adrenal glands and is known to exert androgenic effects. It plays a role in the following physiological processes:
- Neurosteroid Activity : this compound acts as a neurosteroid, modulating GABA_A receptors, which are crucial for neurotransmission and may influence mood and anxiety levels .
- Metabolic Regulation : It is involved in the metabolism of other steroids and has been studied for its effects on insulin sensitivity and lipid metabolism .
Hormonal Replacement Therapy
This compound has been investigated for its potential role in hormonal replacement therapy, particularly for:
- Androgen Deficiency : Case studies have shown that supplementation with this compound can be beneficial for patients suffering from partial androgen deficiency syndrome . In such cases, patients reported improvements in libido and overall well-being.
Treatment of Depression
Research indicates that this compound may have antidepressant properties. A study involving patients with midlife depression found that DHEA treatment led to increased levels of this compound, which correlated with improved mood and sexual function . This suggests that this compound could be a valuable adjunct in treating depressive disorders.
Polycystic Ovary Syndrome (PCOS)
In women with PCOS, elevated levels of this compound have been associated with hyperandrogenism. Therapeutic strategies targeting androgen metabolism may help manage symptoms related to PCOS, such as hirsutism and menstrual irregularities .
Research Findings
Recent studies have provided insights into the mechanisms and effects of this compound:
- Neurosteroid Effects : A study demonstrated that increased levels of this compound following DHEA supplementation were linked to behavioral changes associated with anxiety reduction in animal models .
- Endocrine Responses : Research has shown that inhibiting aldo-keto reductase 1C3 (AKR1C3) can lead to significant increases in circulating this compound levels, suggesting its potential as a biomarker for therapeutic interventions targeting this enzyme .
Case Studies
Several case studies illustrate the therapeutic applications of this compound:
| Case Study | Condition | Treatment | Outcome |
|---|---|---|---|
| Case 1 | Partial androgen deficiency syndrome | This compound supplementation | Improved libido and sexual function |
| Case 2 | Midlife depression | DHEA leading to increased this compound levels | Enhanced mood and sexual health |
| Case 3 | PCOS | Targeted androgen metabolism therapy | Reduction in hirsutism symptoms |
Mécanisme D'action
L’androsterone exerce ses effets en se liant aux récepteurs des androgènes, stimulant ou contrôlant le développement et le maintien des caractéristiques masculines. Elle agit comme un modulateur allostérique positif du récepteur GABA A, renforçant ses effets inhibiteurs et présentant des propriétés anticonvulsivantes. Le composé peut traverser la barrière hémato-encéphalique, influençant le fonctionnement du cerveau et le comportement .
Composés similaires :
Testostérone : Un androgène primaire avec une puissance plus élevée.
Dihydrotestostérone (DHT) : Un androgène plus puissant dérivé de la testostérone.
Androstènedione : Un précurseur de la testostérone et de l’estrone.
Epithis compound : Un isomère de l’this compound avec des effets similaires mais moins puissants.
Unicité : L’this compound est unique en raison de son rôle en tant qu’androgène faible et neurostéroïde. Contrairement à la testostérone et à la DHT, qui ont de forts effets androgéniques, les effets de l’this compound sont plus doux, ce qui en fait un composé précieux pour l’étude des aspects plus subtils de l’activité androgénique et de la fonction des neurostéroïdes .
Comparaison Avec Des Composés Similaires
Data Tables
Table 1. Metabolic Clearance Rates (MCR) of Selected Androgens
| Compound | MCR (L/day) | Primary Conjugates |
|---|---|---|
| This compound | 4050 ± 1315 | Sulfate, Glucuronide |
| DHEA | 2200 ± 800 | Sulfate |
| Androstenedione | 1800 ± 500 | None (free circulation) |
| Etiocholanolone | 3500 ± 1000 | Glucuronide |
Key Research Findings
- Kinetic Isotope Effects : Deuterated this compound exhibits a primary kinetic isotope effect (KIE = 1.8), confirming hydride transfer as the rate-limiting step in 3α-hydroxysteroid dehydrogenase catalysis .
- Sulfation vs. Glucuronidation : this compound sulfate is more stable in circulation (~55 ng/dL in plasma) compared to its glucuronide, which is rapidly excreted .
- Sex Differences : this compound levels are higher in males, correlating with adrenal androgen output and contributing to sex-biased conditions like ASD .
Activité Biologique
Androsterone, a steroid hormone derived from testosterone, plays a significant role in various biological activities within the human body. This article provides an in-depth examination of its biological activity, including receptor interactions, metabolic pathways, and clinical implications based on diverse sources of research.
Overview of this compound
This compound is classified as an androgen, a group of hormones that contribute to the development and maintenance of male characteristics. It is primarily produced in the adrenal glands and testes and is a metabolite of dehydroepithis compound (DHEA). The biological activity of this compound is attributed to its interactions with androgen receptors and its conversion to other active metabolites.
Receptor Interactions
This compound exhibits weak androgenic activity compared to testosterone. It binds to androgen receptors (AR) but with lower affinity. Studies have shown that this compound can activate ARs, leading to various physiological effects, although it is less potent than testosterone or dihydrotestosterone (DHT) .
| Receptor Type | Activity | Affinity |
|---|---|---|
| Androgen Receptor | Weak activation | Lower than DHT |
| Estrogen Receptor | Minimal activation | Negligible |
| Glucocorticoid Receptor | Weak activation | Lower than cortisol |
Metabolic Pathways
This compound can be synthesized through multiple pathways, including the backdoor pathway that bypasses testosterone production. This pathway involves the conversion of 17-hydroxyprogesterone into androstenedione and subsequently into this compound. Recent studies indicate that this alternative route is particularly significant in certain conditions, such as congenital adrenal hyperplasia .
Case Studies
- Partial Androgen Deficiency Syndrome : A study presented three cases where patients exhibited symptoms related to low androgen levels. In one case, a 66-year-old male reported erectile dysfunction (ED) and low libido. Androgen replacement therapy using testosterone improved his symptoms significantly .
- Testosterone Deficiency Post-Orchiectomy : Anorchic patients receiving testosterone injections demonstrated varying responses based on injection frequency. Those who received more frequent injections reported better management of hypogonadal symptoms .
- Erectile Dysfunction Post-Radiation Therapy : A 58-year-old patient developed ED following prostate cancer treatment. Despite androgen ablation therapy, he experienced persistent symptoms, highlighting the need for careful management of androgen levels in post-cancer patients .
Effects on Sexual Function
Research has shown that this compound supplementation can improve sexual desire and overall well-being in postmenopausal women. A meta-analysis indicated significant improvements in sexual function measures among women treated with testosterone, which may include this compound as a component .
Neuroactive Properties
This compound has been investigated for its anticonvulsant properties. Studies suggest that it may influence neuronal excitability and has potential therapeutic implications for epilepsy management . The mechanisms involve modulation of GABAergic activity, which is crucial for maintaining neuronal stability.
Q & A
Basic: What are the primary biosynthetic pathways of androsterone in humans, and how do researchers distinguish between them experimentally?
This compound is synthesized via two pathways: the canonical (frontdoor) pathway and the alternative (backdoor) pathway. The canonical pathway involves the conversion of testosterone to dihydrotestosterone (DHT) via 5α-reductase. The backdoor pathway bypasses testosterone, using progesterone derivatives (e.g., 5α-pregnane-3α,17α-diol-20-one) as intermediates, ultimately producing this compound, which is then converted to DHT. To distinguish between pathways, researchers use gas chromatography-mass spectrometry (GC-MS) to quantify urinary metabolites like pdiol (backdoor intermediate) and compare ratios (e.g., this compound/etiocholanolone). Tissue-specific enzyme expression (e.g., CYP17A1, SRD5A1) is also analyzed via quantitative PCR (qPCR) to confirm pathway activity .
Basic: What methodological approaches are recommended for measuring this compound levels in plasma, considering diurnal variations?
This compound exhibits diurnal rhythms linked to adrenal secretion. To account for this, researchers collect serial plasma samples at 20-minute intervals over 24 hours and use radioimmunoassays (RIA) or LC-MS/MS for high-sensitivity quantification. Tracer studies with labeled precursors (e.g., deuterated this compound) help calculate metabolic clearance rates (e.g., fast component t1/2 ≈25 minutes). Statistical analysis of temporal patterns (e.g., cosine fitting) identifies peak secretion phases, typically aligning with cortisol rhythms .
Advanced: How can experimental designs address contradictions in tissue-specific synthesis of this compound (e.g., adrenal vs. placental contribution)?
Discrepancies arise from studies reporting this compound synthesis in the placenta, adrenal glands, or liver. To resolve this, researchers combine tissue-specific steroid profiling (GC-MS) with transcriptomic analysis (RNA-seq/qPCR) of enzymes like CYP17A1 and AKR1C2. For example, placental this compound levels may derive from adrenal dehydroepithis compound (DHEA) due to low placental CYP17A1 expression. Tracer infusion studies in ex vivo tissue cultures can isolate local synthesis versus systemic uptake .
Advanced: What analytical strategies are used to evaluate the role of the backdoor pathway in disorders like 21-hydroxylase deficiency (21-OHD)?
In 21-OHD, excess 17-hydroxyprogesterone (17-OHP) is shunted into the backdoor pathway, elevating this compound. Researchers use urinary steroid metabolomics (GC-MS) to measure pdiol and calculate ratios like pdiol/Δ4-metabolites (e.g., 17-OHP) and this compound/etiocholanolone. Longitudinal sampling in infants reveals peak backdoor activity during early development. Multivariate regression models adjust for age and sex, while knockdown models (e.g., CRISPR/Cas9 in adrenal cells) validate enzyme roles .
Advanced: How do researchers statistically analyze diurnal variation data for this compound, and what confounding factors must be controlled?
Diurnal studies use mixed-effects models to account for intra-subject variability, with time-of-day as a fixed effect. Cosinor analysis identifies circadian parameters (amplitude, acrophase). Confounders include age (declining adrenal output post-puberty), sex (higher male levels), and stress-induced cortisol fluctuations. Tracer kinetic studies with stable isotopes (e.g., <sup>13</sup>C-androsterone) differentiate endogenous production from exogenous sources .
Advanced: What methodologies resolve conflicting data on this compound’s androgenic potency compared to DHT?
This compound’s weak AR activation (≈1% of DHT) is assessed via AR-CALUX bioassays , measuring luciferase reporter activity in response to steroid treatment. Competitive binding assays (e.g., radiolabeled DHT displacement) quantify AR affinity. Discrepancies arise from tissue-specific 17β-hydroxysteroid dehydrogenase (HSD17B) activity, converting this compound to DHT. Immunohistochemistry in target tissues (e.g., genital tubercle) localizes enzyme expression to clarify context-dependent potency .
Basic: How is the etiocholanolone/androsterone molar ratio utilized in diagnosing androgen-related disorders?
This ratio reflects the balance between canonical (etiocholanolone-dominant) and backdoor (this compound-dominant) pathways. Urinary GC-MS analysis quantifies both steroids, with a low ratio (<1) indicating backdoor activation. In cytochrome P450 oxidoreductase deficiency (PORD), elevated ratios during infancy signal compensatory backdoor activity. Researchers standardize measurements using 24-hour urine collections and adjust for creatinine excretion to control for renal function .
Advanced: What ethical considerations are critical when designing human fetal studies on this compound’s role in masculinization?
Ethical protocols require informed consent from donors for fetal tissue use, adhering to institutional review boards (IRB). Studies must minimize sample size via power analysis while ensuring representativeness across gestational ages. Blinded analysis prevents sex bias, and data anonymization protects donor identity. Collaboration with obstetric clinics ensures ethical tissue procurement, as outlined in the Declaration of Helsinki .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
